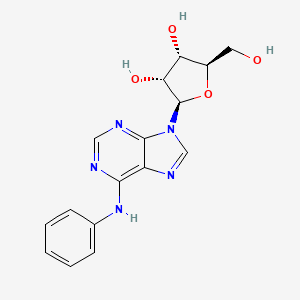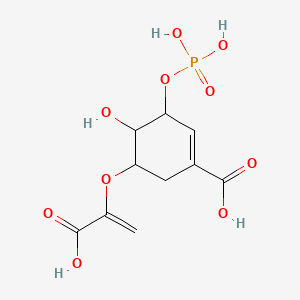
Methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanide is a hydrocarbyl anion. It is a conjugate base of a methane. It is a conjugate acid of a methanediide.
Aplicaciones Científicas De Investigación
Methanization in Anaerobic Digestion
Methanization, a key technology in the anaerobic digestion (AD) of organic wastes, involves complex biological reactions. A study by Karouach et al. (2020) evaluated the impact of combined mechanical and ultrasonic pretreatment on methanization, specifically in the anaerobic digestion of household organic waste in Morocco. The study found that this combined pretreatment enhanced methane production and increased biodegradability, suggesting improvements in the hydrolysis and methanogenesis phases of the process (Karouach et al., 2020).
Coordination Chemistry
Bis(phosphinimino)methanides exhibit diverse coordination chemistry with elements across the periodic table. Panda and Roesky (2009) reviewed the coordination behavior of bulky monoanionic and dianionic bis(phosphinimino)methanide ligands, focusing on s- and p-block as well as transition metals. This review highlights the wide-ranging applications of these methanides in forming complexes with different metals (Panda & Roesky, 2009).
Methanide Derivatives in Metal Complexes
Liddle et al. (2010) discussed the emergence of bis(phosphorus-stabilised)methanides and methandiides as valuable ligands for metals across the periodic table. Their review covered the synthesis, bonding, and reaction chemistry of these methanides, illustrating their versatility in forming structurally diverse metal complexes (Liddle et al., 2010).
Nucleophilic Addition in Organic Chemistry
Bardají et al. (1997) explored the nucleophilic properties of a gold(I) methanide complex. They demonstrated the methanide carbon's reactivity with carbon disulfide and isothiocyanates, resulting in carbon−carbon coupling reactions. This research provides insight into the use of methanide complexes in organic synthesis (Bardají et al., 1997).
Synthesis and Characterization
Grim et al. (1982) isolated and characterized tetra-n-butylammonium tris(diphenylthiophosphinoyl)methanide, a compound useful in forming cage complexes with metal cations. This research adds to the understanding of methanide's role in the synthesis of complex inorganic structures (Grim et al., 1982).
Ionic Liquids and Plastic Crystals
Janikowski et al. (2012) reported on a new family of organic ionic materials based on the dicyano(nitroso)methanide anion. These compounds exhibit low viscosities and good conductivities, making them suitable as electrolytes in various electrochemical devices (Janikowski et al., 2012).
Coordination Modes in Rhodium Complexes
Heuclin et al. (2012) conducted a comparative study on the coordination modes of different methanide ligands with RhI. They synthesized several complexes and characterized them, revealing insights into the coordination behavior of methanides in transition metal complexes (Heuclin et al., 2012).
Propiedades
Número CAS |
15194-58-8 |
|---|---|
Nombre del producto |
Methanide |
Fórmula molecular |
CH3- |
Peso molecular |
15.035 g/mol |
Nombre IUPAC |
carbanide |
InChI |
InChI=1S/CH3/h1H3/q-1 |
Clave InChI |
LGRLWUINFJPLSH-UHFFFAOYSA-N |
SMILES |
[CH3-] |
SMILES canónico |
[CH3-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



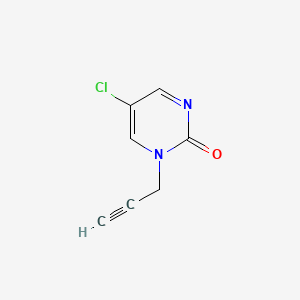

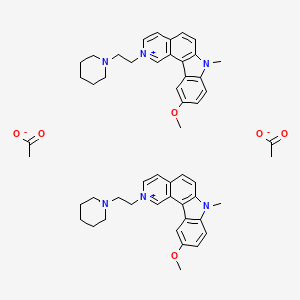
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)



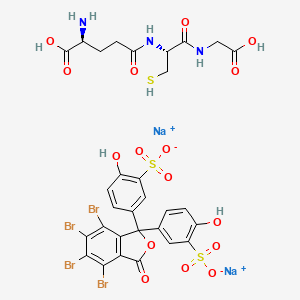
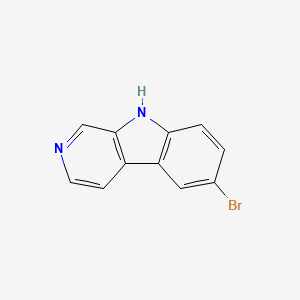

![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)
